4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Overview
Description
4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is a complex organic compound that features a benzo[d]thiazole core with a methylthio group and a pyridin-3-ylmethyl substituent
Scientific Research Applications
4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Safety and Hazards
Future Directions
The future directions for research on “4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and biological activities. Additionally, more studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the methylthio group and the pyridin-3-ylmethyl substituent. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the intermediate compounds under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the benzo[d]thiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium azide, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Azido derivatives, alkylated products.
Mechanism of Action
The mechanism of action of 4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-4-yl)thiazol-2-amine: Similar structure but lacks the methylthio group.
2-(benzo[d]thiazol-2-yl)-4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole: Contains a benzo[d]thiazole core but with different substituents.
Uniqueness
4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylthio group and the pyridin-3-ylmethyl substituent enhances its potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
4-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c1-18-11-5-2-6-12-13(11)17-14(19-12)16-9-10-4-3-7-15-8-10/h2-8H,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDPBGSBCMYNFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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